tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused isochromene-piperidine core. The isochromene ring is substituted with an iodine atom at position 7, while the piperidine moiety is functionalized with a tert-butyl carbamate group.
Properties
Molecular Formula |
C18H22INO4 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22INO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(21)23-18/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
WQVFYORWANLQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)I)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient synthetic route includes the following key steps:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted salicylaldehyde, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isochromene intermediate.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by a base or a Lewis acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated or reduced derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets. Its iodine atom can be utilized for radiolabeling, enabling the tracking of the compound in biological systems.
Medicine
In medicine, tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate has potential applications as a lead compound for drug discovery. Its spirocyclic structure and functional groups may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, where its unique structure imparts desirable properties like enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom may also play a role in facilitating these interactions through halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between the target compound and related spirocyclic analogs:
Key Observations :
- Core Heterocycles : The target compound’s isochromene-piperidine system differs from benzoxazine-piperidine (CAS 690632-05-4) and indoline-piperidine (CAS 1253288-12-8) analogs. Isochromene’s oxygen atom and fused benzene ring may alter electronic properties compared to benzoxazine’s nitrogen-oxygen system or indoline’s nitrogen-containing scaffold.
- Halogen vs. Boron : The iodine substituent in the target compound contrasts with bromine in CAS 690632-05-4 and a boronate ester in CAS 1253288-12-6. Iodine’s larger atomic radius and polarizability could enhance electrophilic reactivity compared to bromine, while the boronate group enables cross-coupling reactions.
Physical Properties
- Melting Points :
- The brominated benzoxazine-piperidine compound (CAS 690632-05-4) exhibits a high melting point (226–227°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding) . The target compound’s melting point is unreported, but iodine’s bulkiness might reduce crystallinity compared to bromine.
- Purity :
- Most analogs (e.g., CAS 690632-05-4, 95%; CAS 930111-10-7, 97%) are available at ≥95% purity, suggesting comparable synthetic challenges for the target compound .
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